![molecular formula C14H16N2O3 B1295658 ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 53720-95-9](/img/structure/B1295658.png)
ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C14H16N2O3 . The InChI string is InChI=1S/C14H16N2O3/c1-2-19-14(18)11-9-16(13(17)12(11)15)8-10-6-4-3-5-7-10/h3-7H,2,8-9,15H2,1H3 . The canonical SMILES string is CCOC(=O)C1=C(C(=O)N(C1)CC2=CC=CC=C2)N .Physical And Chemical Properties Analysis
The physical properties of ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate include a melting point of 147-149°C, a boiling point of 462.2°C at 760 mmHg, and a density of 1.3 g/cm3. It has a molecular weight of 260.29 g/mol and a solubility of 8.5 mg/L in water. The compound is also stable under normal conditions and does not decompose easily.Scientific Research Applications
Antiviral Research
Derivatives of this compound have been studied for their antiviral properties, particularly against HIV. The pyrrole subunit present in this compound is known to inhibit reverse transcriptase and cellular DNA polymerases protein kinases, which are crucial in antiviral drug development .
Anti-inflammatory and Analgesic Applications
The pyrrole moiety is also associated with anti-inflammatory and analgesic activities. Compounds containing this unit have been evaluated for their effectiveness in reducing inflammation and pain, which is significant for developing new treatments .
Antitumor Agents
Research has indicated that pyrrole derivatives can act as antitumor agents. This compound could be used to synthesize new molecules that exhibit cytotoxic activity against various cancer cell lines, contributing to cancer therapy advancements .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to have diverse biological activities and therapeutic possibilities .
Action Environment
The ester bond of the compound can be susceptible to hydrolysis under acidic or basic conditions, yielding 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid and ethanol. This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as pH.
properties
IUPAC Name |
ethyl 4-amino-1-benzyl-5-oxo-2H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-19-14(18)11-9-16(13(17)12(11)15)8-10-6-4-3-5-7-10/h3-7H,2,8-9,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGUZVBNBVXTFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(C1)CC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290155 |
Source
|
Record name | Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | |
CAS RN |
53720-95-9 |
Source
|
Record name | 53720-95-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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